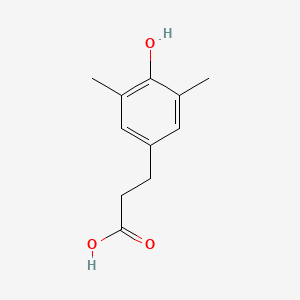

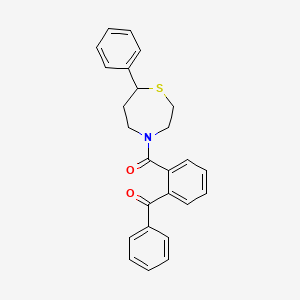

![molecular formula C12H12ClNO2 B2355497 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2059954-91-3](/img/structure/B2355497.png)

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides .Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles . This one-pot methodology exploits the reactivity of biobased building blocks .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The synthesis and structural characterization of spiro-indole derivatives have been a subject of research. For example, Sehgal et al. (1994) studied a spiro-indole derivative, synthesizing it through a reaction involving mercaptoacetic acid and 5-chloroimino-3-(4-fluorophenyl)-2H-indol-2-one, and analyzed its structure confirming tetrahedral geometry (Sehgal, Singh, Dandia, & Bohra, 1994).

Antibacterial Screening

- Spiro-indole derivatives have been investigated for their antibacterial properties. Mulwad and Mir (2008) synthesized N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones and screened them for antibacterial activities against Gram-positive and Gram-negative bacteria, showing significant activities (Mulwad & Mir, 2008).

Chemical Synthesis and Applications

- The synthesis of spiroheterocycles, including those related to 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, has been extensively studied. Joshi et al. (1984) explored the synthesis of new fluorinated spiro[3H-indole-3,2′-oxiran]-2(1H)-ones, revealing potential applications in various chemical syntheses (Joshi, Jain, & Garg, 1984).

Corrosion Inhibition

- Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, closely related to 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, have been studied as corrosion inhibitors. Gupta et al. (2018) synthesized and analyzed their inhibition effect on mild steel corrosion, demonstrating the potential of these compounds in industrial applications (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Bioassay and Antimicrobial Activity

- Facile synthesis of spiro[indole-oxiranes] and their bioassay for antimicrobial activity have been explored. Dandia, Singh, and Bhaskaran (2011) reported an environmentally friendly synthesis method for fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, which were tested for antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

6-chlorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVECDWKAASRMMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=C(C=C3)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

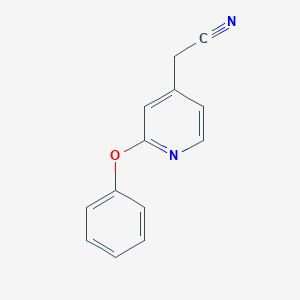

![N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2355415.png)

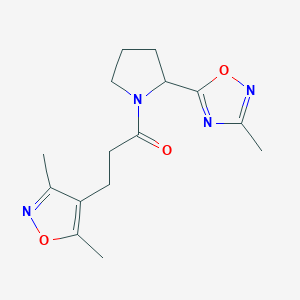

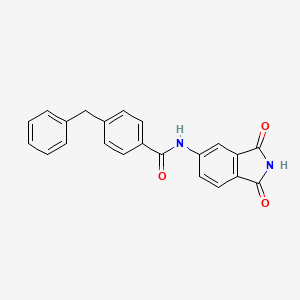

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

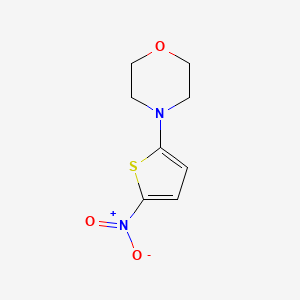

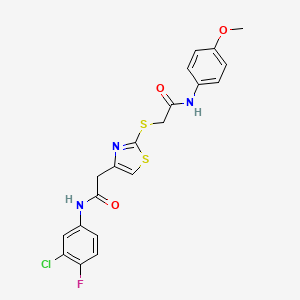

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)